

A Comprehensive Technical Guide to the Solubility of Benzopinacol in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzopinacol**

Cat. No.: **B1666686**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **benzopinacol** in various organic solvents. **Benzopinacol**, a key compound in organic synthesis and photochemistry, exhibits a range of solubilities that are critical for its application in research and development. This document compiles available solubility data, outlines experimental protocols for its determination, and presents a logical workflow for solubility testing.

Core Principles of Benzopinacol Solubility

Benzopinacol (1,1,2,2-tetraphenyl-1,2-ethanediol) is a white crystalline solid. Its molecular structure, characterized by four phenyl rings and two hydroxyl groups, dictates its solubility behavior. The presence of the polar hydroxyl groups allows for hydrogen bonding, while the large nonpolar surface area of the phenyl rings favors interactions with nonpolar solvents. Consequently, **benzopinacol** is generally insoluble in water but shows varying degrees of solubility in organic solvents.^{[1][2]}

Quantitative Solubility Data

Precise quantitative data on the solubility of **benzopinacol** across a wide range of organic solvents at various temperatures is not extensively documented in publicly available literature. However, some semi-quantitative and qualitative data has been compiled below.

Solvent	Temperature (°C)	Solubility
Glacial Acetic Acid	Boiling	1 part in 11.5 parts solvent
Benzene	Boiling	1 part in 26 parts solvent
Ethanol	Not Specified	Soluble [1] [2] [3] [4] [5] [6]
Ether	Not Specified	Readily soluble [1]
Acetone	Not Specified	Soluble [2] [3] [4] [5] [6] [7]
Chloroform	Not Specified	Readily soluble [1] , Sparingly soluble (with sonication) [8] [9]
Dichloromethane	Not Specified	Soluble [7]
Ethyl Acetate	Not Specified	Soluble [7]
Dimethyl Sulfoxide (DMSO)	Not Specified	Soluble [7] [10] , Slightly soluble (with heating and sonication) [8] [9]
Carbon Disulfide	Not Specified	Insoluble [2]
Water	Not Specified	Insoluble [1] [2] [8] [9]

Experimental Protocols for Solubility Determination

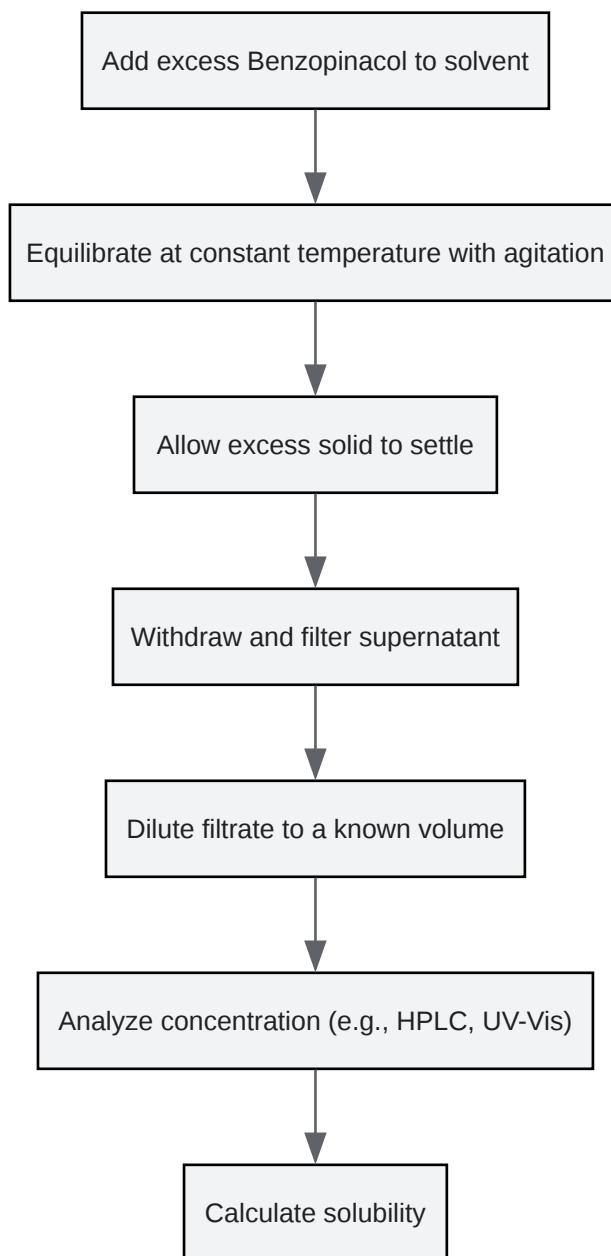
The following is a generalized experimental protocol for determining the solubility of **benzopinacol** in an organic solvent using the isothermal saturation method. This method involves creating a saturated solution at a specific temperature and then determining the concentration of the solute.

Objective: To determine the equilibrium solubility of **benzopinacol** in a selected organic solvent at a constant temperature.

Materials:

- **Benzopinacol** (high purity)
- Selected organic solvent (analytical grade)

- Constant temperature bath (e.g., water bath or incubator)
- Vials with screw caps
- Magnetic stirrer and stir bars (optional)
- Syringe filters (solvent-compatible, e.g., PTFE)
- Analytical balance
- Volumetric flasks
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system


Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of **benzopinacol** to a vial containing a known volume of the selected organic solvent. An excess is necessary to ensure that a saturated solution is formed.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a constant temperature bath set to the desired temperature.
 - Agitate the mixture for a sufficient period to reach equilibrium. This can be achieved by continuous stirring or shaking. The time required to reach equilibrium can vary and may need to be determined experimentally (typically 24-48 hours).
- Phase Separation:
 - Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

- Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid premature crystallization.
- Immediately filter the withdrawn solution using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
- Quantification:
 - Determine the mass of the collected filtrate.
 - Dilute the filtrate with a known volume of the same solvent to a concentration suitable for analysis.
 - Analyze the concentration of **benzopinacol** in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with standard solutions of **benzopinacol** in the same solvent is required for accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of **benzopinacol** in the original saturated solution based on the dilution factor and the measured concentration of the diluted sample.
 - Express the solubility in appropriate units, such as g/100 mL or mol/L.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of **benzopinacol** solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of **benzopinacol's** solubility in organic solvents. For specific applications, it is recommended to perform experimental determinations to obtain precise quantitative data under the conditions of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbino.com]
- 3. CAS 464-72-2: Benzopinacol | CymitQuimica [cymitquimica.com]
- 4. Benzopinacol, 98% | Fisher Scientific [fishersci.ca]
- 5. Benzopinacol, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Benzopinacol, 98% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 7. Benzopinacol | CAS:464-72-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Benzopinacole | 464-72-2 [amp.chemicalbook.com]
- 9. Benzopinacole | 464-72-2 [chemicalbook.com]
- 10. Buy Benzopinacol | 464-72-2 | >98% [smolecule.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Benzopinacol in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666686#benzopinacol-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com